N-butyl-2-(3-oxopiperazin-2-yl)acetamide
Description
N-butyl-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine moiety linked to an N-butyl-substituted acetamide group. These compounds are synthesized via recyclization reactions involving maleimides and binucleophiles, as described in . The 3-oxopiperazine core introduces hydrogen-bonding capacity and conformational rigidity, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-butyl-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-2-3-4-12-9(14)7-8-10(15)13-6-5-11-8/h8,11H,2-7H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGIXJZNNNXXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of butyl acrylate with piperazine-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Biological Activities
N-butyl-2-(3-oxopiperazin-2-yl)acetamide has been investigated for various biological activities:
Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi. It has shown efficacy in inhibiting bacterial growth, which is crucial for developing new antibiotics.
Anti-inflammatory Effects:
Studies have demonstrated that this compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis.
Analgesic Properties:
This compound has been evaluated for its analgesic effects in animal models, showing promise as a pain management agent.
Applications in Medicinal Chemistry
Drug Development:
this compound serves as a scaffold for synthesizing new drug candidates. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study: Antimicrobial Agents
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their potential as novel antimicrobial agents. The results indicated that specific modifications to the compound's structure significantly improved its antibacterial activity against resistant strains of bacteria .
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Analgesic | Moderate |
Mechanism of Action
The mechanism by which N-butyl-2-(3-oxopiperazin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share the acetamide-piperazine scaffold but differ in substituents:
Physicochemical Properties
Key data derived from , and 15:
Key Observations:
- Lipophilicity : The N-butyl substituent (e.g., in ) increases logP compared to aromatic analogs (e.g., : logP = -0.27), enhancing membrane permeability .
- Polarity : Nitro () and chloro () groups elevate polarity, reducing logP and increasing aqueous solubility.
- Hydrogen Bonding : 3-Oxopiperazine derivatives () exhibit higher HBD/HBA counts and polar surface areas, favoring target binding but limiting blood-brain barrier penetration.
Biological Activity
N-butyl-2-(3-oxopiperazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a piperazine ring and an acetamide moiety. The structural formula can be represented as follows:
This compound exhibits unique chemical properties that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It could bind to various receptors, influencing cellular signaling pathways.
- Modulation of Protein Interactions : By altering protein-protein interactions, it may affect cellular functions and processes.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways.
Neuroprotective Effects
In neuropharmacological studies, this compound has demonstrated potential neuroprotective effects. It appears to mitigate oxidative stress-induced neuronal damage, suggesting a possible role in treating neurodegenerative diseases .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, which may be beneficial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological effects and safety profile of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows good tissue penetration, particularly in the brain and liver.
- Metabolism : The compound undergoes hepatic metabolism, with several metabolites identified.
- Excretion : Primarily excreted via urine.
Toxicological assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models up to a specified dose range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
